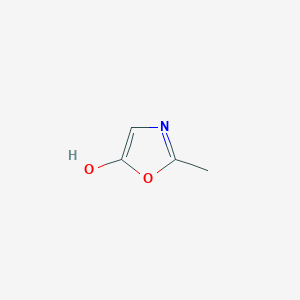

2-Methyloxazol-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5NO2 |

|---|---|

Molecular Weight |

99.09 g/mol |

IUPAC Name |

2-methyl-1,3-oxazol-5-ol |

InChI |

InChI=1S/C4H5NO2/c1-3-5-2-4(6)7-3/h2,6H,1H3 |

InChI Key |

HAZBAQFITZSXKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyloxazol 5 Ol and Its Derivatives

Classical Approaches in Oxazol-5-one Synthesis

The foundational methods for constructing the oxazole (B20620) ring have been established for over a century and continue to be relevant in contemporary organic synthesis. These classical reactions provide reliable pathways to a variety of oxazole structures.

Erlenmeyer-Plochl Reaction Variants

Named after Friedrich Gustav Carl Emil Erlenmeyer, the Erlenmeyer-Plochl reaction is a cornerstone for the synthesis of oxazol-5-ones, also known as azlactones. wikipedia.orgijpsonline.com The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and sodium acetate. wikipedia.orgijpsonline.comvulcanchem.com The process proceeds through the cyclization of the N-acylglycine to form an oxazolone (B7731731) intermediate, which then undergoes a Perkin-type condensation with the carbonyl compound. modernscientificpress.com

This method is particularly useful for preparing 2,5-disubstituted oxazolone derivatives. ijpsonline.com Variants of this reaction have been developed to improve yields and expand its scope. For instance, different dehydrating agents and bases have been employed, and the reaction has been adapted for solid-phase synthesis. wikipedia.orgjocpr.com Microwave-assisted Erlenmeyer-Plochl reactions have also been reported as a greener alternative, sometimes proceeding without the need for a solvent. jocpr.comresearchgate.net

A notable application of this reaction is in the synthesis of amino acids. wikipedia.org The azlactone product can be reduced and hydrolyzed to afford the desired amino acid, as demonstrated in the synthesis of phenylalanine. wikipedia.org

Table 1: Examples of Erlenmeyer-Plochl Reaction Variants

| Reactants | Catalyst/Conditions | Product | Reference |

| N-acetyl glycine, Benzaldehyde (B42025) | Acetic anhydride, Sodium acetate | 4-Benzylidene-2-methyl-2-oxazolin-5-one | modernscientificpress.com |

| Hippuric acid, Aromatic aldehydes | Acetic anhydride, Fused sodium acetate | 4-Substituted-2-phenyloxazol-5(4H)-ones | mdpi.com |

| Hippuric acid, Aromatic/aliphatic aldehydes | [bmIm]OH (ionic liquid) | Substituted oxazolones | jocpr.com |

| N-acyl-α-amino acids, Aldehydes | Vilsmeier reagent | Erlenmeyer azlactones | researchgate.net |

Robinson-Gabriel Synthesis and Related Methods

The Robinson-Gabriel synthesis, independently described by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, is a powerful method for preparing oxazoles by the cyclodehydration of 2-acylamino-ketones. wikipedia.orgpharmaguideline.comsynarchive.com This intramolecular reaction typically requires a cyclodehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, to facilitate the formation of the oxazole ring. wikipedia.orgpharmaguideline.comijpsonline.com While early methods sometimes resulted in low yields, the use of polyphosphoric acid has been shown to improve yields to 50-60%. ijpsonline.com

The 2-acylamino-ketone starting materials can be synthesized via the Dakin-West reaction. wikipedia.org Modern extensions of the Robinson-Gabriel synthesis have expanded its utility. For example, a solid-phase version has been developed, and a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been reported using an oxazolone template. wikipedia.orgresearchgate.net Furthermore, a tandem Ugi/Robinson-Gabriel sequence provides a concise route to 2,4,5-trisubstituted oxazoles. nih.gov

This synthesis has been instrumental in the preparation of numerous natural products and other complex molecules containing an oxazole core. wikipedia.org

Fischer Oxazole Synthesis Pathways

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid in dry ether. ijpsonline.comijpsonline.comwikipedia.org This method typically produces 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.com The cyanohydrin is usually derived from another aldehyde. wikipedia.org

A classic example of this synthesis is the reaction of mandelic acid nitrile with benzaldehyde to form 2,5-diphenyl-oxazole. wikipedia.org While traditionally used for diaryloxazoles, recent modifications have expanded the scope of the Fischer synthesis to include other types of 2,5-disubstituted oxazoles by reacting aldehydes with α-hydroxy-amides. wikipedia.org

Bredereck Reaction Conditions

The Bredereck reaction offers a route to oxazole derivatives through the reaction of α-haloketones with amides. ijpsonline.comijpsonline.comslideshare.net This method is particularly effective for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com It is considered an efficient and economical process. ijpsonline.com An improvement on this method involves the use of α-hydroxyketones as starting materials. ijpsonline.comijpsonline.com The reaction can also be performed with formamide (B127407) to yield oxazoles. slideshare.netslideshare.net

Catalytic Strategies in Formation of 2-Methyloxazol-5-ol Derivatives

Modern synthetic chemistry has increasingly turned to catalytic methods to enhance the efficiency, selectivity, and scope of oxazole synthesis. Lewis acid catalysis has emerged as a particularly powerful tool in this regard.

Lewis Acid Catalysis

Lewis acids function as electron-pair acceptors, activating substrates and facilitating a variety of chemical transformations. wikipedia.org In the context of oxazole synthesis, Lewis acids can promote cyclization and other key bond-forming reactions. Common Lewis acids employed in organic synthesis include compounds based on boron, aluminum, tin, and various transition metals like zinc, copper, and iron. wikipedia.org

A number of Lewis acid-catalyzed methods for the synthesis of oxazole derivatives have been developed. For instance, an organoboron Lewis acid has been used to catalyze the synthesis of highly substituted oxazoles from α-diazocarbonyl compounds and nitriles. researchgate.net In another example, a three-component cyclization of amides, ynals, and sodium sulfinates catalyzed by a Lewis acid affords 2,5-disubstituted oxazoles. thieme-connect.com The proposed mechanism involves the Lewis acid-promoted intermolecular dehydration of the amide and ynal, followed by attack of the sulfinate and subsequent intramolecular cyclization. thieme-connect.com

Zinc(II) triflate (Zn(OTf)₂) has been shown to be an effective Lewis acid catalyst for the synthesis of oxazoles containing a CF₃-substituted alcohol unit via the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates. mdpi.com This method is operationally simple and demonstrates broad substrate scope and high functional group tolerance. mdpi.com The reaction mechanism is believed to involve the activation of the alkyne by the Lewis acid, followed by a regioselective intramolecular 5-exo-dig cyclization. mdpi.com

Transition metal-free approaches have also been developed, such as the reaction of 5-acylated N-fluoroalkyl substituted 1,2,3-triazoles with Lewis acids like aluminum trichloride (B1173362) or boron trifluoride etherate to produce 4-carbonyl oxazoles. rsc.org

Table 2: Lewis Acids in Oxazole Synthesis

| Lewis Acid | Reactants | Product Type | Reference |

| Organoboron | α-diazocarbonyl compounds, nitriles | Highly substituted oxazoles | researchgate.net |

| BF₃·OEt₂ | Amides, ynals, sodium sulfinates | 2,5-disubstituted oxazoles | thieme-connect.com |

| Zn(OTf)₂ | N-propargylamides, trifluoropyruvates | Oxazoles with CF₃-substituted alcohol units | mdpi.com |

| AlCl₃, BF₃·OEt₂ | 5-acylated N-fluoroalkyl 1,2,3-triazoles | 4-carbonyl oxazoles | rsc.org |

| Copper(II) triflate | α-diazoketones, amides | 2,4-disubstituted oxazoles | tandfonline.com |

Heteropoly Acid Catalysis (e.g., H3PW12O40)

Heteropoly acids (HPAs), such as dodecatungstophosphoric acid (H3PW12O40), have emerged as highly efficient and environmentally benign catalysts for the synthesis of oxazole derivatives. nih.govresearchgate.netjocpr.comconicet.gov.ar These solid acid catalysts offer advantages like ease of handling, reusability, and high catalytic activity under mild conditions. nih.govresearchgate.netjocpr.comconicet.gov.ar

One notable application involves the one-pot synthesis of highly functionalized oxazoles. For instance, H3PW12O40 has been successfully employed in a multicomponent tandem cyclization Robinson-Gabriel-type reaction. tandfonline.comtandfonline.com This approach facilitates the synthesis of complex oxazole derivatives linked to other heterocyclic systems, such as benzo[a]phenazines, in a single step from simple starting materials. tandfonline.comtandfonline.com The reaction proceeds with high efficiency and short reaction times, often using acetonitrile (B52724) not only as a solvent but also as a reactant. tandfonline.comtandfonline.com

The catalytic activity of H3PW12O40 is also evident in the synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives. nih.govresearchgate.net In these reactions, the HPA catalyzes the condensation of aldehydes or ketones with hippuric acid, offering high yields and significantly reduced reaction times compared to classical methods. nih.govresearchgate.net The use of solvent-free conditions and microwave irradiation can further enhance the efficiency of these HPA-catalyzed syntheses. nih.govresearchgate.net

Table 1: H3PW12O40 Catalyzed Synthesis of Oxazole Derivatives

| Starting Materials | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| Phenylenediamine derivatives, 2-hydroxy-1,4-naphthoquinone, arylglyoxals, acetonitrile | H3PW12O40 | One-pot, multicomponent | Highly functionalized oxazoles linked to benzo[a]phenazin | High | tandfonline.comtandfonline.com |

| Aldehydes/ketones, hippuric acid, acetic anhydride | H3PW12O40 | Microwave irradiation, solvent-free | Unsaturated 2-phenyl-5(4H)-oxazolone derivatives | High | nih.govresearchgate.net |

| Dicarbonyl compounds, ureas | H3PW12O40 | Ambient temperature | Glycoluril derivatives | 75 | jocpr.com |

Regioselective and Stereoselective Synthesis

Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. For oxazole derivatives, specific approaches have been developed to control the substitution pattern and the three-dimensional arrangement of atoms.

Regiocontrolled Lithiation Approaches

Regiocontrolled lithiation has proven to be a powerful tool for the selective functionalization of the oxazole ring. sci-hub.sersc.org The position of lithiation can be directed by the existing substituents on the ring and the choice of the organolithium reagent and reaction conditions. sci-hub.sewilliams.edu

Direct lithiation of the parent oxazole ring typically occurs at the C-2 position. sci-hub.se However, by introducing directing groups or by carefully selecting the base, lithiation can be guided to other positions. For instance, lithiation of 2,4-disubstituted oxazoles can be directed to the C5-position, although mixtures of products can sometimes be obtained. williams.edu The use of lithium diethylamide has been shown to alter the regioselectivity of alkylation in certain 2-methyl-4-substituted oxazoles, favoring reaction at the C5-position. williams.edu

Furthermore, protection of a specific position can enable regioselective functionalization at another site. For example, using a triisopropylsilyl (TIPS) group to protect the C-2 position of the oxazole ring allows for regioselective lithiation at the C-5 position. sci-hub.se Subsequent reaction with an electrophile, such as an electrophilic bromine source, leads to the formation of 5-substituted oxazoles. sci-hub.se

Table 2: Regiocontrolled Lithiation of Oxazoles

| Substrate | Reagents | Position of Lithiation | Product | Reference |

| Oxazole | n-BuLi, then DBTFE | C-2 | 2-Bromooxazole | sci-hub.se |

| 2-TIPS-oxazole | Organolithium reagent | C-5 | 5-Substituted oxazole | sci-hub.se |

| 2-Methyl-4-phenyloxazole | n-BuLi or LDA | C-5 (major) | 5-Methylated product | williams.edu |

| 2,4-Dimethylthiazole-5-carboxylic acid | BuLi or LDA | 2-methyl site | Homologues of the acid | rsc.org |

Exploration of Chiral Auxiliaries and Catalysts (e.g., Chiral Bioxazolines in Asymmetric Synthesis)

Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is crucial for the development of many pharmaceuticals. Chiral auxiliaries and catalysts are instrumental in achieving high enantioselectivity. york.ac.uknih.gov

Chiral bioxazolines (BOX) are a prominent class of ligands used in asymmetric catalysis. wiley.com These C2-symmetric ligands coordinate with a metal center to create a chiral environment that can effectively control the stereochemical outcome of a reaction. psu.edu The modular structure of bioxazolines allows for the tuning of their steric and electronic properties to suit specific transformations. psu.edu

The application of chiral bioxazolines extends to a wide variety of metal-catalyzed reactions, leading to the synthesis of enantiomerically enriched products. wiley.compsu.edu While direct examples for the synthesis of this compound using chiral bioxazolines are not extensively detailed in the provided search results, the well-established utility of these ligands in asymmetric synthesis of heterocyclic compounds suggests their potential applicability. wiley.comnih.gov

Other chiral catalysts, such as chiral oxazaborolidinium ions (COBIs), have also demonstrated broad applicability in asymmetric transformations, including cycloadditions and nucleophilic additions, which are relevant to the synthesis of functionalized oxazoles. sigmaaldrich.com

Modern and Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. ijpsonline.comiau.ir One-pot multicomponent reactions and microwave-assisted synthesis are two prominent examples of green chemistry approaches applied to the synthesis of oxazole derivatives.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product in one step. rsc.orgresearchgate.net This approach offers significant advantages, including reduced waste, lower energy consumption, and simplified purification procedures. researchgate.netjsynthchem.com

The synthesis of highly functionalized oxazoles has been successfully achieved through MCRs. For example, 1,3-oxazole derivatives can be prepared via a multicomponent reaction of α-bromo ketones, acid chlorides, and ammonium (B1175870) thiocyanate (B1210189) in the presence of a catalyst. iau.ir Another approach involves the reaction of benzoin, carboxylic acids, and ammonium acetate, catalyzed by copper nanoparticles, to produce oxazoles in high yields. jsynthchem.com These reactions often utilize environmentally benign solvents like water, further enhancing their green credentials. iau.irjsynthchem.com The development of MCRs for the synthesis of purine (B94841) precursors has also been reported, highlighting the broad applicability of this strategy. acs.org

Table 3: Examples of One-Pot Multicomponent Reactions for Oxazole Synthesis

| Reactants | Catalyst | Solvent | Product | Reference |

| α-Bromo ketones, acid chlorides, ammonium thiocyanate | Fe3O4@MWCNT MNCs | Water | 1,3-Oxazole derivatives | iau.ir |

| Benzoin, carboxylic acids, ammonium acetate | CuFe2O4 nanoparticles | Water | Oxazoles | jsynthchem.com |

| α-Bromo ketones, isothiocyanates, sodium hydride | Fe3O4 MNPs | Water | 1,3-Oxazole derivatives | nih.gov |

| Phenylenediamine derivatives, 2-hydroxy-1,4-naphthoquinone, arylglyoxals, acetonitrile | H3PW12O40 | Acetonitrile | Highly functionalized oxazoles | tandfonline.com |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable tool in organic chemistry, offering significant rate enhancements and often leading to higher yields and purities compared to conventional heating methods. ijpsonline.comijpsonline.com The rapid heating induced by microwave irradiation can reduce reaction times from hours to minutes. organic-chemistry.orgarabjchem.org

This technology has been widely applied to the synthesis of various oxazole derivatives. For instance, the synthesis of 5-substituted oxazoles can be achieved through a microwave-assisted reaction of substituted aryl aldehydes and TosMIC. ijpsonline.comnih.gov Similarly, the cyclization of ω-amido alcohols to form 2-aryl-2-oxazolines is efficiently promoted by microwave irradiation. nih.gov The Gewald reaction, a method for synthesizing 2-aminothiophenes, has also been successfully adapted to a microwave-assisted protocol, demonstrating the broad utility of this technique in heterocyclic synthesis. organic-chemistry.org

Table 4: Microwave-Assisted Synthesis of Oxazole and Related Heterocycles

| Starting Materials | Reaction Type | Reaction Time | Product | Yield (%) | Reference |

| Substituted aryl aldehyde, TosMIC | Cycloaddition | 8 min | 5-Substituted oxazoles | up to 96% | nih.gov |

| ω-Amido alcohols | Cyclization | Not specified | 2-Aryl-2-oxazolines | High | nih.gov |

| Arylacetaldehydes, activated nitriles, sulfur, morpholine | Gewald reaction | 20 min | 5-Substituted-2-aminothiophenes | High | organic-chemistry.org |

| Hippuric acid, aldehydes/ketones | Erlenmeyer synthesis | Short | Azalactones | High | ijpsonline.com |

Diversity-Oriented Synthesis Strategies

Diversity-oriented synthesis (DOS) aims to efficiently generate structurally diverse and complex small molecules, a critical endeavor for discovering new chemical probes and drug candidates. scispace.com In the context of oxazole chemistry, multicomponent reactions (MCRs) are powerful tools for DOS, allowing for the rapid assembly of molecular complexity from simple starting materials in a single step. frontiersin.org Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are particularly prominent in generating libraries of oxazole derivatives and other peptidomimetics. frontiersin.orgacs.orgnih.gov

The Ugi four-component reaction (U-4CR), for instance, combines an oxo-component, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.gov These linear products can serve as precursors to various heterocyclic structures, including oxazoles, through subsequent transformations. acs.orgnih.gov For example, a chiral phosphoric acid-catalyzed enantioselective three-component synthesis has been developed to produce 2-(1-aminoalkyl)-5-aminooxazoles. acs.orgnih.gov Similarly, the Passerini three-component reaction (P-3CR) yields α-acyloxy carboxamides, which can also be modified to form heterocycles. acs.orgrsc.org These MCRs are highly valued in DOS because they tolerate a wide range of functional groups, enabling the creation of diverse molecular scaffolds. frontiersin.orgnih.gov

Another DOS strategy involves using the oxazole ring as a versatile scaffold that can be converted into other important heterocyclic systems. rsc.org For instance, a microwave-assisted reaction allows for the direct conversion of oxazoles into N-substituted imidazoles. rsc.org This transformation highlights the utility of the oxazole core as a "protected imidazole (B134444)," which can be functionalized selectively before being converted to the final imidazole product. rsc.org Such strategies expand the chemical space accessible from a common oxazole intermediate, embodying the principles of diversity-oriented synthesis. scispace.comrsc.org

Synthetic Routes to Specific this compound Analogs

Synthesis of 2,4,5-Trisubstituted Oxazoles

The synthesis of 2,4,5-trisubstituted oxazoles is of significant interest due to their prevalence in pharmacologically active compounds. researchgate.netbeilstein-journals.org Various methods have been developed to construct this scaffold, often employing multicomponent strategies or novel cyclization techniques to achieve structural diversity.

One effective approach is a one-pot, four-component condensation involving aldehydes, silyltriflates, isocyanoacetamides, and acid chlorides, which capitalizes on the reactivity of 5-aminooxazole intermediates. nih.gov Another powerful method combines the Ugi reaction with a subsequent Robinson-Gabriel cyclodehydration. In this sequence, an Ugi product (a bis-amide) is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to induce cyclization into the 2,4,5-trisubstituted oxazole ring. rsc.org

A different strategy begins with α-methylene ketones, which undergo nitrosation, condensation with an aldehyde, and finally reduction with zinc in acetic acid to yield the target oxazoles in good yields. researchgate.net More recently, a one-pot method has been developed that couples oxazole synthesis with a Suzuki-Miyaura cross-coupling reaction. This involves the formation of a 5-(triazinyloxy)oxazole intermediate from a carboxylic acid and an amino acid, followed by a nickel-catalyzed coupling with a boronic acid to install the third substituent. beilstein-journals.org

The table below summarizes and compares several key methodologies for synthesizing 2,4,5-trisubstituted oxazoles.

| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Reference(s) |

| Ugi/Robinson-Gabriel | Phenylglyoxal, 2,4-dimethoxybenzylamine, other Ugi reactants | POCl₃ for cyclodehydration | Utilizes versatile Ugi reaction to build precursor. | rsc.org |

| From α-Methylene Ketones | α-Methylene ketones, aldehydes | Nitrosation, condensation, then Zn/AcOH reduction | Good yields, straightforward reaction sequence. | researchgate.net |

| One-Pot Oxazole Synthesis/Suzuki Coupling | Carboxylic acids, amino acids, boronic acids | DMT-MM (dehydrative condensing reagent), Ni-catalyst | One-pot procedure, uses commercially available starting materials. | beilstein-journals.org |

| Four-Component Condensation | Aldehydes, silyltriflates, isocyanoacetamides, acid chlorides | One-pot reaction | Exploits reactivity of 5-aminooxazole intermediates for rapid assembly. | nih.gov |

| From α-Oxoketene Dithioacetals | α-Oxoketene dithioacetals, primary amides | Copper-catalyzed annulation or iodine-catalyzed oxidative C-H functionalization | Provides complementary regioselectivity for different isomers. | nih.gov |

Preparation of Halogenated Oxazole Intermediates

Halogenated oxazoles are crucial synthetic intermediates, as the halogen atom can be readily displaced or used in cross-coupling reactions to introduce further molecular complexity. The regioselective synthesis of these compounds is therefore of significant importance.

The preparation of 2-bromooxazoles can be achieved through the lithiation of an oxazole at the C2 position with a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophilic bromine source such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE). sci-hub.se This method is effective for a range of 4-substituted oxazoles. sci-hub.se

For the synthesis of 5-bromooxazoles, direct bromination using reagents like N-bromosuccinimide (NBS) in acetic acid or with sulfuric acid can be employed. sci-hub.se For instance, 5-bromo-2,4-dimethyloxazole can be prepared from 2,4-dimethyloxazole (B1585046) using NBS. sci-hub.se Alternatively, a metalation-bromination sequence can be used, similar to the synthesis of 2-bromo derivatives, but this often requires protecting the more acidic C2 position to direct lithiation to C5. sci-hub.se Copper(I)-catalyzed intramolecular cyclization of specific precursors has also been reported as a route to 5-bromooxazoles. organic-chemistry.org

The following table outlines established methods for the synthesis of bromooxazole building blocks.

| Target Compound | Synthetic Approach | Key Reagents | Notes | Reference(s) |

| 2-Bromooxazoles | Lithiation-Bromination | n-BuLi, DBTFE | Regioselective lithiation at C2. | sci-hub.se |

| 5-Bromooxazoles | Electrophilic Bromination | NBS, H₂SO₄ or HOAc | Direct bromination of the oxazole ring. | sci-hub.se |

| 5-Bromooxazoles | Metalation-Bromination | t-BuLi / Br₂ or LDA / NBS | Requires regioselective metalation at C5. | sci-hub.se |

Derivatization for Complex Heterocyclic Structures

The oxazole ring is a versatile scaffold that can be elaborated into more complex heterocyclic systems. Its inherent reactivity and stability make it an ideal starting point for constructing novel molecular architectures.

One significant derivatization is the conversion of oxazoles into imidazoles. A microwave-promoted reaction between an oxazole and an amine can directly furnish an N-substituted imidazole. rsc.org This transformation provides a unique pathway for the regioselective synthesis of N-functionalized imidazoles, which are ubiquitous in medicinal chemistry. rsc.org

The oxazole framework can also be integrated into multi-ring systems. For example, functionalized oxazole-4-carboxamides, derived from serine, can be converted into novel trisubstituted 4,2'-bisoxazoles. researchgate.net This is achieved through a cyclodehydration-dehydrohalogenation sequence mediated by reagents like diethylaminosulfur trifluoride (DAST) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

Furthermore, multicomponent reactions that form oxazoles can be designed to incorporate functionalities that facilitate subsequent cyclizations. The Passerini reaction, for example, can produce products with embedded nitrile groups that can be transformed into new oxazole rings through rhodium-catalyzed reactions. nih.gov Isocyanide-based MCRs have also been employed in the enantioselective construction of other chiral heterocycles, such as tetrazoles, starting from precursors that could be related to oxazole synthesis. nih.gov These examples demonstrate the value of the oxazole motif as a key building block for accessing a wide array of complex heterocyclic structures. rsc.orgnih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For 2-Methyloxazol-5-ol, NMR provides definitive evidence of its structure and dynamic tautomeric nature.

1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct data for structural assignment. The spectra are complicated by the tautomerism between the enol (this compound) and the more stable keto form, an azlactone (2-methyloxazol-5(4H)-one). The equilibrium between these forms means that signals for both species may be observed, with their ratio being highly dependent on the solvent and temperature. thermofisher.comnih.govasu.edu

The ¹H NMR spectrum is expected to show a singlet for the C2-methyl group. The enol tautomer would feature a signal for the C4-proton and a broad signal for the hydroxyl proton, whereas the keto tautomer would show a signal for the CH₂ group at C4. thermofisher.com

¹³C NMR spectroscopy provides data on the carbon framework. The chemical shifts of the oxazole (B20620) ring carbons are particularly informative. For the parent oxazole ring, carbons C2, C4, and C5 resonate at approximately 150.6, 125.5, and 138.1 ppm, respectively. cdnsciencepub.com The introduction of a methyl group at C2 and a hydroxyl at C5 will induce shifts in these positions. ipb.ptresearchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Enol Tautomer) Predicted values are based on established substituent effects on the oxazole ring. Actual experimental values may vary based on solvent and temperature.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH₃ | ~ 2.4 | ~ 14 |

| H-4 | ~ 5.8 - 6.2 | ~ 100 - 105 |

| C-2 | - | ~ 160 - 165 |

| C-4 | - | ~ 100 - 105 |

| C-5 | - | ~ 155 - 160 |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and confirming the molecular connectivity, which is crucial for distinguishing between isomers and tautomers. ipb.ptnih.govresearchgate.netscribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would confirm the absence of coupling for the isolated C4-proton and the methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the C4-proton signal to the C4-carbon signal and the methyl proton signal to the methyl carbon signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two to three bonds, providing the key to assembling the molecular skeleton. nih.govbeilstein-journals.org For this compound, crucial correlations would be expected between the methyl protons and the C2 carbon, and between the C4-proton and both the C2 and C5 carbons.

Application of Cryogenic Probes and High-Field Magnets

The analysis of complex mixtures, such as the tautomers of this compound, or the study of samples available only in minute quantities, is greatly enhanced by advanced NMR hardware. High-field superconducting magnets (e.g., 600 MHz and above) improve spectral dispersion, reducing signal overlap and allowing for more precise analysis of coupling constants and chemical shifts. researchgate.net Cryogenic probes, which cool the detector electronics to very low temperatures, dramatically increase the signal-to-noise ratio, enabling the acquisition of high-quality data in a fraction of the time or on much more dilute samples. researchgate.net For this compound, this technology would be particularly beneficial for detecting minor tautomers or impurities and for performing complex multi-dimensional experiments.

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) is the study of chemical exchange processes that occur on the NMR timescale. nanalysis.com The most significant dynamic process for this compound is the keto-enol tautomerism. thermofisher.comnih.govresearchgate.net By recording NMR spectra at different temperatures, the kinetics of this interconversion can be investigated.

At low temperatures, the exchange between the keto and enol forms may be slow enough to observe sharp, distinct signals for each tautomer. As the temperature is raised, these signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. nanalysis.com Analyzing the line shape changes allows for the calculation of the rate constants for the exchange and the activation energy barrier (ΔG‡) of the tautomerization process. researchgate.netacs.org Techniques like 2D EXSY (Exchange Spectroscopy) can also be used to directly visualize the chemical exchange between the signals of the two tautomers.

Stereochemical Determination by NMR

While this compound itself is achiral, substitution at the C4 position introduces a stereocenter, leading to the possibility of enantiomers. NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers in related substituted compounds. ipb.ptlibretexts.org

The Nuclear Overhauser Effect (NOE) is a key technique for this purpose. libretexts.orgucl.ac.ukacdlabs.comwordpress.com NOE measures the transfer of spin polarization through space between nuclei that are in close proximity (typically < 5 Å), regardless of whether they are connected by chemical bonds. In a 2D NOESY experiment on a chiral derivative of this compound, cross-peaks would indicate which substituents are on the same face of the molecule, allowing for the assignment of relative stereochemistry. ipb.ptlibretexts.org Furthermore, the magnitude of three-bond proton-proton coupling constants (³JHH) can sometimes provide stereochemical information, as their value is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. numberanalytics.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

Ionization Methods (EI, CI, ESI, MALDI)

The choice of ionization method is critical as it determines the extent of fragmentation and the type of information obtained. utoronto.ca

Electron Ionization (EI): This is a high-energy, "hard" ionization technique that causes extensive fragmentation. utoronto.ca The resulting mass spectrum is a unique fingerprint of the molecule, rich in structural information. For the tautomer 2-methyloxazol-5-one, fragmentation often involves characteristic losses of small, stable neutral molecules. clockss.orgresearchgate.netresearchgate.net

Chemical Ionization (CI): CI is a "softer" ionization method that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte via proton transfer. acs.orgnih.gov This results in less fragmentation and typically produces a prominent quasi-molecular ion ([M+H]⁺), which is very useful for confirming the molecular weight. acs.org

Electrospray Ionization (ESI): ESI is a very soft ionization technique ideal for polar and fragile molecules. utoronto.caacs.orgrsc.orglongdom.orgnih.gov It generates ions directly from a solution, usually resulting in a strong signal for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation. rsc.orgrsc.org This makes it the method of choice for accurate molecular weight determination.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, primarily used for large biomolecules but also applicable to smaller organic compounds. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization and desorption. It typically produces singly charged molecular ions. utoronto.ca

Table 2: Expected Mass Spectrometric Fragments for 2-Methyloxazol-5-one (Tautomer of this compound) Fragmentation data based on typical EI fragmentation patterns for oxazole derivatives.

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 99 | [C₄H₅NO₂]⁺• (Molecular Ion) | - |

| 71 | [C₃H₅N]⁺• | CO |

| 56 | [C₃H₄O]⁺• | CH₃CN |

| 43 | [CH₃CO]⁺ | C₂H₂NO |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass with exceptional accuracy. Techniques such as electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) mass spectrometry can achieve mass accuracy within ± 5 ppm. nih.gov This level of precision allows for the confident assignment of a unique molecular formula from the measured accurate mass. nih.gov For this compound, with a nominal mass of 99, HRMS would distinguish its molecular formula, C4H5NO2, from other potential isobaric formulas by providing a highly accurate mass measurement.

The process involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers further aids in differentiating between molecules with very similar masses. copernicus.org By comparing the experimentally determined accurate mass to the theoretical masses of potential formulas, the elemental composition can be unequivocally established.

Table 1: Theoretical vs. Experimental Mass for this compound

| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected HRMS Result (Da) |

| C4H5NO2 | 99.0315 | 99.0315 ± error (e.g., 0.0005) |

LC/MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) is an indispensable technique for assessing the purity of a compound and analyzing complex mixtures. sigmaaldrich.comthermofisher.com It couples the separation power of liquid chromatography with the detection specificity of mass spectrometry. sigmaaldrich.com In the context of this compound, an LC/MS workflow would first involve separating the target compound from any impurities, starting materials, or byproducts using an appropriate LC column and mobile phase. waters.com

As the separated components elute from the LC column, they are introduced into the mass spectrometer, which provides mass information for each peak. thermofisher.com This allows for the confirmation of the molecular weight of the main peak as that of this compound and the tentative identification of impurities based on their mass spectra. The purity of the sample can be estimated by comparing the peak area of the target compound to the total area of all detected peaks in the chromatogram. chromforum.org Modern LC/MS systems, often equipped with diode-array detectors (DAD), can simultaneously acquire UV and mass data, further enhancing peak purity assessment. chromforum.org

Table 2: LC/MS Data for a Hypothetical this compound Sample

| Retention Time (min) | Major Ion (m/z) | Proposed Identity | Purity (%) |

| 5.2 | 100.0391 [M+H]+ | This compound | >98% |

| 3.8 | 116.0342 [M+H]+ | Impurity A | <1% |

| 6.1 | 84.0287 [M+H]+ | Impurity B | <1% |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Functional Group Analysis by IR Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. webassign.net It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. specac.com The resulting IR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands indicating the presence of specific functional groups. udel.edulibretexts.org

For this compound, the IR spectrum would be expected to show characteristic peaks for the O-H, C=N, C=C, and C-O bonds within the molecule. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=N and C=C stretching vibrations of the oxazole ring would likely appear in the 1500-1700 cm⁻¹ region. libretexts.org The C-O stretching vibration would be expected in the 1000-1300 cm⁻¹ range. specac.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Alkyl | C-H stretch | 2850-2960 |

| Oxazole Ring | C=N stretch | ~1650 |

| Oxazole Ring | C=C stretch | ~1580 |

| C-O | C-O stretch | 1000-1300 |

Electronic Transitions and Qualitative Analysis by UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the presence of chromophores, which are the parts of the molecule that absorb light. ksu.edu.sa

In this compound, the oxazole ring constitutes a conjugated system, which is a chromophore. The presence of non-bonding electrons on the nitrogen and oxygen atoms allows for n → π* transitions, while the π-system of the ring allows for π → π* transitions. elte.huusp.br These transitions would result in one or more absorption bands in the UV region of the spectrum. The position and intensity of these bands can be influenced by the solvent used for the analysis. researchgate.net

Table 4: Expected UV-Vis Absorption for this compound

| Electronic Transition | Typical Wavelength Range (nm) |

| π → π | < 200 - 400 |

| n → π | 250 - 600 |

Advanced Methods for Complex Structure Elucidation

Integrated Spectroscopic Data Analysis

The definitive structural elucidation of a molecule like this compound is rarely achieved through a single analytical technique. Instead, it requires the integration of data from multiple spectroscopic methods. openreview.net The process begins with HRMS to establish the molecular formula. LC/MS confirms the molecular weight and assesses purity. IR spectroscopy then identifies the key functional groups present.

This collective data provides a comprehensive picture of the molecule. For instance, the molecular formula from HRMS provides the atomic building blocks. IR confirms the presence of an -OH group and a heterocyclic ring system. UV-Vis data corroborates the existence of a conjugated system. This integrated approach, where each piece of spectroscopic information cross-validates the others, is the cornerstone of modern chemical analysis and structural determination. copernicus.orgopenreview.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For this compound, obtaining a suitable crystal of either tautomer would provide unequivocal structural proof. It would confirm the planarity of the oxazole ring and the precise geometry of the substituent groups. Most importantly, if a chiral derivative of the compound were analyzed, X-ray crystallography could determine its absolute stereochemistry without ambiguity, provided a heavy atom is present or anomalous dispersion effects can be accurately measured. This information is critical for understanding stereospecific interactions and reaction mechanisms.

The solid-state structure also reveals intermolecular interactions, such as hydrogen bonding. In the case of this compound, crystallography would show how the molecules pack in the crystal lattice and would detail the hydrogen bonding network involving the hydroxyl group (in the enol form) or the N-H and carbonyl groups (in the keto form).

Hypothetical Crystallographic Data for 2-methyl-5(4H)-oxazolone

| Parameter | Hypothetical Value |

| Chemical Formula | C₄H₅NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 9.8 |

| β (˚) | 105 |

| Volume (ų) | 508 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.31 |

| R-factor (%) | < 5 |

Note: This table represents typical data that would be obtained from a successful X-ray crystallographic analysis. The actual values would depend on the specific crystalline form obtained.

Chemical Reactivity and Mechanistic Investigations of 2 Methyloxazol 5 Ol Derivatives

Reactions Involving the Carbonyl Group and Exocyclic Double Bond

The presence of the carbonyl group and the exocyclic double bond in the oxazolone (B7731731) tautomer of 2-methyloxazol-5-ol is central to its reactivity, providing sites for both nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl group in 2-methyloxazol-5-one derivatives is electrophilic and susceptible to attack by nucleophiles. savemyexams.com This reactivity is a cornerstone of nucleophilic addition reactions. libretexts.org The carbon-oxygen double bond is highly polarized, with the carbon atom carrying a partial positive charge, making it a prime target for nucleophiles. savemyexams.com

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. libretexts.org This intermediate is often an alkoxide, which is then protonated in a subsequent step to yield the final alcohol product. libretexts.org

For instance, hydrogen cyanide can add across the carbon-oxygen double bond of aldehydes and ketones to form hydroxynitriles. chemguide.co.uk This reaction is typically carried out by mixing the carbonyl compound with a solution of sodium or potassium cyanide in water, with the pH adjusted to around 4-5 to ensure the presence of both hydrogen cyanide and cyanide ions for an optimal reaction rate. chemguide.co.uk The cyanide ion acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uk

If the substituents on the carbon adjacent to the carbonyl group are not identical, the nucleophilic addition can create a new chiral center. Due to the trigonal planar geometry of the carbonyl group, the nucleophile can attack from either face of the molecule, potentially leading to a racemic mixture of enantiomers. savemyexams.comlibretexts.org

Condensation Reactions with Heteronucleophiles (e.g., Amines, Alcohols)

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. libretexts.org The carbonyl group of 2-methyloxazol-5-one derivatives is a key participant in such reactions, particularly with heteronucleophiles like amines and alcohols.

Esterification is a specific type of condensation reaction where an ester is formed from an alcohol and a carboxylic acid, typically catalyzed by a strong acid. libretexts.org While this compound is not a carboxylic acid, its derivatives can undergo similar reactions. For example, the reaction of oxazolones with alcohols can lead to the formation of esters through ring opening.

Reactions with amines are also a significant aspect of the reactivity of oxazolones. The reaction of 4-arylidene-2-methyloxazol-5-one with amines, such as 5,5'-methylenebis(2-aminopyridine), can lead to the formation of amide acrylate (B77674) derivatives. researchgate.net This occurs through the nucleophilic attack of the amine on the carbonyl group, followed by ring opening. researchgate.net

A general mechanism for a condensation reaction, such as the formation of an ester from a carboxylic acid and an alcohol in the presence of an acid catalyst, involves several reversible acid-base and nucleophilic attack steps. unizin.org The initial step is the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. unizin.org

Ring Transformations and Rearrangements

The oxazole (B20620) ring in this compound and its derivatives is a versatile platform for various ring transformations and rearrangements, leading to the synthesis of novel heterocyclic structures.

Cyclization Pathways to Novel Heterocycles

The inherent reactivity of the oxazole ring system allows for its use as a building block in the synthesis of other heterocycles. researchgate.net Nucleophilic attack at the C2 position of the oxazole ring can initiate a sequence of ring-opening and subsequent recyclization to form new heterocyclic frameworks. researchgate.net

Derivatives of this compound can be utilized in Diels-Alder reactions to construct pyridine (B92270) derivatives. For instance, the condensation of certain oxazoles with dienophiles is a known method for preparing pyridoxine (B80251) (Vitamin B6) derivatives. google.com

Ring-Opening and Re-Cyclization Mechanisms (e.g., to Imidazolones)

The transformation of oxazolones into imidazolones is a noteworthy reaction, as imidazolones are structurally analogous to the chromophore of the Green Fluorescent Protein (GFP). This conversion can be achieved by reacting oxazolones with amines. The synthesis of 4-(p-hydroxybenzylidene)imidazolidin-5-one (p-HBDI), the GFP chromophore structure, highlights the importance of this transformation. ub.edu

The reaction of 4-methyloxazole (B41796) N-oxides with phenylisocyanate results in an attack on the 2-position by the nitrogen of the isocyanate. This is followed by ring-cleavage and re-cyclization to yield 5-hydroxy-4-methylene-1,2,5-trisubstituted 4,5-dihydroimidazoles. researchgate.net This demonstrates a pathway for converting an oxazole-based scaffold into an imidazole-containing one.

Another example involves the serendipitous rearrangement of an oxazole nucleus to a thiazoline (B8809763) ring. This was achieved through a multicomponent reaction of 2-(bromomethyl)oxazoles with thiosemicarbazide (B42300) and a carbonyl compound, which leads to oxazole ring-opening and recyclization. researchgate.net

Isomerization Processes (e.g., Azirine-Oxazole Isomerization)

Isomerization reactions are fundamental in the chemistry of oxazoles and related heterocycles. A significant process is the photoisomerization of isoxazoles to oxazoles, which proceeds through a 2H-azirine intermediate. aip.orgoup.com This ring contraction-ring expansion mechanism typically involves the photochemical cleavage of the N-O bond in the isoxazole (B147169) to form a vinylnitrene, which then collapses to the 2H-azirine. aip.org Subsequent cleavage of the C-C single bond in the azirine produces a nitrile ylide, which then cyclizes to form the oxazole. aip.org

Theoretical studies using ab initio MO-CI calculations have investigated the mechanism of this photoisomerization. oup.com These studies indicate that the electronic state of the azirine intermediate influences the reaction pathway. For example, excitation to the S₁ state (an n→π* transition localized at the carbonyl chromophore) can lead back to the isoxazole, while excitation to the S₂ state can lead to the oxazole. oup.com

Reactions at Peripheral Substituent Positions

The inherent reactivity of the oxazole ring allows for a variety of substitution reactions, enabling the synthesis of a diverse array of functionalized derivatives. The electronic properties of the ring, influenced by the nitrogen and oxygen heteroatoms, dictate the preferred positions for electrophilic and nucleophilic attack, as well as metallation.

The oxazole ring is generally considered electron-deficient, which can make electrophilic aromatic substitution challenging unless the ring is substituted with electron-donating groups. pharmaguideline.comnumberanalytics.com The presence of such groups activates the ring, making it more susceptible to attack by electrophiles. tandfonline.com For the parent oxazole, electrophilic substitution typically occurs at the C5 position. wikipedia.orgchemeurope.com However, the presence of substituents can alter this regioselectivity. The general order of reactivity for the oxazole ring towards electrophiles is C4 > C5 > C2 when activating groups are present. pharmaguideline.com

The 5-ol (or its tautomeric oxazol-5(4H)-one form) and the 2-methyl groups on the "this compound" core significantly influence its reactivity. The hydroxyl/oxo group at C5 and the methyl group at C2 are both electron-donating, thereby activating the ring for electrophilic substitution, primarily at the C4 position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. mnstate.edumasterorganicchemistry.com For instance, nitration using nitric acid and sulfuric acid can introduce a nitro group onto the ring, typically at the most activated position. numberanalytics.commasterorganicchemistry.com

| Reaction | Reagents | Typical Position of Substitution on Activated Oxazoles | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C4 or C5 | numberanalytics.com |

| Halogenation (Bromination) | Br₂ / FeBr₃ | C4 or C5 | mnstate.edu |

| Halogenation (Chlorination) | Cl₂ / AlCl₃ | C4 or C5 | mnstate.edu |

| Vilsmeier-Haack Formylation | DMF / POCl₃ | C4 | pharmaguideline.com |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and introducing substituents onto the oxazole ring. ingentaconnect.com The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide or triflate, is particularly effective for the functionalization of oxazoles. ingentaconnect.comignited.inbeilstein-journals.org This method is valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids. beilstein-journals.orgbeilstein-journals.org

For oxazole derivatives, Suzuki-Miyaura reactions are commonly performed at the C2, C4, and C5 positions. ingentaconnect.com To achieve this, a bromo- or iodo-substituted oxazole is typically required as the coupling partner. sci-hub.se For example, 2-chlorooxazoles and 4-trifloyloxazoles have been shown to undergo rapid, microwave-assisted Suzuki coupling with various aryl and heteroaryl boronic acids in excellent yields. ignited.in A significant advancement has been the development of regioselective Suzuki-Miyaura cross-coupling reactions on 2,4-dihalooxazoles, allowing for the sequential and controlled introduction of different substituents. ignited.in This strategy has been pivotal in the convergent synthesis of complex poly-oxazole natural products. ignited.in

| Oxazole Substrate | Boronic Acid | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodo-5-methyloxazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Methyl-2-phenyloxazole | High | nih.govd-nb.info |

| 4-Iodo-2-methyloxazole | 4-Methoxyphenylboronic acid | Pd/C, K₂CO₃, DMF, Microwave | 2-Methyl-4-(4-methoxyphenyl)oxazole | 41-92% | scielo.org.mx |

| 2,4-Dihalooxazole | Arylboronic acid | Pd catalyst | 2-Aryl-4-halooxazole (Regioselective) | Good-Excellent | ignited.in |

| 5-(Triazinyloxy)oxazole | Arylboronic acid | Ni-catalyst | 5-Aryl-oxazole | Good | beilstein-journals.org |

The acidity of the hydrogen atoms on the oxazole ring follows the general order C2 > C5 > C4. tandfonline.com Deprotonation typically occurs at the C2 position using strong bases like n-butyllithium (n-BuLi), which can lead to ring-opening if not handled carefully at low temperatures. wikipedia.orgchemeurope.com While the C4-hydrogen is the least acidic, its removal and subsequent functionalization are crucial for synthesizing certain trisubstituted oxazoles.

Derivatization at the C4 position can be challenging due to the higher reactivity of the C2 and C5 positions. ignited.in However, specific strategies have been developed to achieve C4 functionalization. One method involves protecting the more reactive positions to direct metallation to C4. For instance, Vedej and colleagues developed a method to specifically iodinate the C4 position of 5-substituted oxazoles. ignited.in Chemical derivatization involves modifying a functional group to make it more suitable for analysis or to improve its properties. jfda-online.comresearchgate.net This can involve reactions like alkylation or acylation to enhance volatility or stability for techniques like gas chromatography. researchgate.net In the context of this compound, derivatization of the hydroxyl group can be a key step before targeting the C-H bonds on the ring.

| Position on Oxazole Ring | Relative Acidity | Common Deprotonation Agent | Reference |

|---|---|---|---|

| C2-H | Most Acidic (pKa ≈ 20) | n-Butyllithium (n-BuLi) | tandfonline.com |

| C5-H | Intermediate | Strong bases (e.g., LDA) | tandfonline.com |

| C4-H | Least Acidic | Requires blocking of C2/C5 or specific directing groups | tandfonline.comignited.in |

Diels-Alder Reactions of Oxazoles

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. organic-chemistry.orgwikipedia.orglibretexts.org Oxazoles can function as dienes in these reactions, reacting with dienophiles (typically electron-poor alkenes or alkynes) to yield highly substituted pyridines (from alkene dienophiles) or furans (from alkyne dienophiles) after the extrusion of a small molecule from the initial bicyclic adduct. wikipedia.orgresearchgate.netresearchgate.net This reactivity makes oxazoles valuable intermediates in the synthesis of complex heterocyclic systems, including natural products like vitamin B6. wikipedia.orgresearchgate.net

The facility of the Diels-Alder reaction is influenced by the substituents on both the oxazole (diene) and the dienophile. libretexts.org Electron-donating groups on the oxazole ring enhance its reactivity as a diene. numberanalytics.com Conversely, electron-withdrawing groups on the dienophile increase its reactivity. organic-chemistry.org The reaction of this compound derivatives in Diels-Alder cycloadditions would be facilitated by the electron-donating nature of the methyl and hydroxyl groups. The reaction proceeds through a concerted mechanism, forming a bicyclic intermediate that is often sensitive and can be readily converted to the final aromatic product. wikipedia.orgwikipedia.org Lewis acids can also be used to catalyze the reaction and lower the activation barrier. nih.gov

| Oxazole (Diene) | Dienophile | Primary Adduct | Final Product (after rearrangement/elimination) | Reference |

|---|---|---|---|---|

| Alkoxy-substituted oxazole | Alkene | Bicyclic oxo-bridged intermediate | Substituted Pyridine | wikipedia.org |

| General Oxazole | Alkyne | Bicyclic intermediate | Substituted Furan | researchgate.netresearchgate.net |

| Oxazole | N-Phenylmaleimide | Bicyclic imide adduct | Bicyclic 2-pyridone (after treatment with acid) | researchgate.net |

| Oxazole | Ethylene | Bicyclic adduct | Pyridine (facilitated by Lewis/Brønsted acids) | nih.gov |

Theoretical and Computational Chemistry Studies of 2 Methyloxazol 5 Ol

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes, complex stability, and intermolecular interactions that are often inaccessible through experimental techniques alone. While specific MD simulation studies focusing exclusively on 2-Methyloxazol-5-ol are not extensively documented in publicly available literature, the application of this technique to related oxazole (B20620) and heterocyclic structures provides a clear framework for how such studies would be approached and the nature of the insights they could yield. upstate.eduepfl.ch

Researchers have employed MD simulations to investigate the stability of ligand-receptor complexes involving heterocyclic compounds. For instance, simulations have been used to understand the binding modes of antagonists to G-protein coupled receptors (GPCRs) and to assess the stability of the resulting complexes over time. upstate.edu In a study on thiazolo[4,5-d]pyrimidine (B1250722) derivatives as CRFR1 antagonists, MD simulations helped confirm the stability of the most promising candidate within the receptor's allosteric binding site. upstate.edu Similarly, simulations of benzoxazolone derivatives with SARS-CoV-2 proteins were used to calculate binding free energies and assess the stability of the docked complexes. chemmethod.com

These methodologies could be directly applied to this compound to explore its interactions with potential biological targets. An MD simulation could predict the stability of this compound within an enzyme's active site, revealing key hydrogen bonds and hydrophobic interactions, and calculating the binding free energy, which is a crucial parameter in drug design.

Furthermore, MD simulations are utilized to study the aggregation and microscopic behavior of molecules. mdpi.comrsc.org For example, simulations have clarified how wax crystals affect foam stability by impeding liquid flow and gas diffusion, a study that combines experimental work with molecular-level insights. mdpi.com Such an approach could be adapted to investigate the self-assembly properties of this compound or its behavior in different solvent environments, providing data on its physicochemical properties.

Table 1: Application of Molecular Dynamics Simulations in Heterocyclic Chemistry

| Area of Study | System Studied | Key Insights Gained | Potential Application for this compound |

|---|---|---|---|

| Ligand-Receptor Stability | Thiazolo[4,5-d]pyrimidine derivatives with CRFR1. upstate.edu | Confirmation of stable binding mode in an allosteric site. | Assessment of binding stability in potential enzyme targets. |

| Binding Free Energy | Benzoxazolone derivatives with SARS-CoV-2 proteins. chemmethod.com | Calculation of binding free energy to rank potential inhibitors. | Prediction of binding affinity to various biological macromolecules. |

| Conformational Analysis | General biomolecular systems. epfl.ch | Understanding the dynamic evolution and conformational landscape of molecules. | Exploration of tautomeric stability and conformational flexibility. |

| Microscopic Behavior | Wax crystals in crude oil foam. mdpi.com | Mechanism of how molecular aggregates affect macroscopic properties. | Study of self-assembly, solubility, and interactions in various media. |

In Silico Prediction of Biological Activities and Structure-Activity Relationships

Computational Screening for Potential Bioactive Agents

In silico computational screening has become an indispensable tool in modern drug discovery, allowing for the rapid evaluation of large virtual libraries of chemical compounds against biological targets to identify potential bioactive agents. rroij.comresearchgate.net This process, which often involves molecular docking, predicts the preferred binding orientation of a ligand to a receptor and estimates the strength of the interaction. The oxazole and oxazolone (B7731731) scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ajol.inforesearchgate.netmdpi.comnih.gov

While this compound itself has not been the subject of extensive screening campaigns, numerous studies on its structural analogs demonstrate the potential of this chemical class. For example, various oxazole derivatives have been designed and evaluated in silico as potential inhibitors for specific targets such as:

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): In a search for new antidiabetic agents, designed oxazole derivatives were docked against the PPARγ receptor, with several compounds showing higher docking scores than the standard drug, Rosiglitazone, indicating strong binding affinity. rroij.com

Human Acetylcholinesterase (hAChE): (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones were studied as potential treatments for cognitive disorders. mdpi.com Molecular docking revealed key non-covalent interactions within the hAChE binding site, and in silico pharmacokinetic analysis was used to predict blood-brain barrier permeability. mdpi.com

Cyclooxygenase-2 (COX-2): As part of an effort to find new anti-inflammatory agents, novel oxazole derivatives were evaluated through molecular docking against the COX-2 enzyme, with the in silico results showing good correlation with subsequent in vitro testing. researchgate.net

Bacterial DNA Gyrase: Bis-oxazolone derivatives were screened for antibacterial activity, with docking studies predicting favorable interactions with DNA gyrase. ajol.info Several designed compounds showed higher binding affinities than reference antibiotics like penicillin G and ampicillin. ajol.info

Varicella Zoster Virus (VZV): Machine learning models and docking were used to identify promising oxazole derivatives as anti-VZV agents, leading to the synthesis and experimental validation of compounds with antiviral activity. nih.gov

These examples highlight a clear path for the computational investigation of this compound. By employing similar molecular docking and virtual screening techniques, researchers could rapidly assess its potential to interact with a wide array of known biological targets, thereby prioritizing it for further experimental validation in areas like infectious diseases, inflammation, or metabolic disorders.

Table 2: Summary of In Silico Screening Studies on Oxazole Derivatives

| Oxazole Derivative Class | Biological Target/Activity | Screening Method | Key Finding |

|---|---|---|---|

| Designed Oxazole Derivatives | PPARγ (Antidiabetic) | Molecular Docking | Derivatives showed higher dock scores than the standard drug Rosiglitazone. rroij.com |

| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones | hAChE (Cognitive Disorders) | Molecular Docking | Identified key binding interactions and predicted blood-brain barrier permeability. mdpi.com |

| Furan Oxazole Amines | COX-2 (Anti-inflammatory) | Molecular Docking | In silico results correlated well with in vitro inhibition of the COX-2 enzyme. researchgate.net |

| Bis-oxazolone Derivatives | DNA Gyrase (Antibacterial) | Molecular Docking | Compounds showed higher binding affinities than penicillin G and ampicillin. ajol.info |

| Various Oxazole Derivatives | Varicella Zoster Virus (Antiviral) | Molecular Docking & Machine Learning | Identified and validated novel compounds with anti-VZV activity. nih.gov |

| 4H-1,3-oxazol-5-ones | Peptidoglycan Glycosyltransferase (Antibacterial) | In silico Prediction | Predicted inhibition of a key bacterial enzyme. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalisms that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov By identifying key molecular descriptors—physicochemical properties such as steric, electronic, or hydrophobic features—that govern activity, QSAR provides a rational basis for designing new, more potent molecules and for predicting the activity of untested compounds. tandfonline.com The oxazole scaffold has been the subject of numerous QSAR studies aimed at optimizing its therapeutic potential. researchgate.netmdpi.com

While no QSAR models have been specifically developed for this compound, the existing body of research on related compounds illustrates how such a model could be constructed and applied. For instance, QSAR studies on various oxazole derivatives have successfully elucidated the structural requirements for a range of biological activities:

Antileishmanial Activity: A study on oxazole and oxadiazole derivatives active against Leishmania infantum developed 2D- and 4D-QSAR models. mdpi.com The results indicated that for this particular dataset, 2D descriptors provided a better correlation with the biological activity than more complex 3D conformational descriptors. mdpi.com

Antimicrobial Activity: A 2D-QSAR analysis was performed on a series of 2,5-disubstituted benzoxazoles to understand their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The resulting model helped determine the contributions of different substituents, providing a predictive tool for lead optimization. nih.gov

Anticancer Activity: To understand the connection between chemical structure and potential anticancer activity, QSAR studies have been performed on substituted 2-phenyl-oxazoles. researchgate.net These models, combined with docking, have helped in the design of novel agents. researchgate.net

Anti-inflammatory Activity: For a series of newly synthesized isoxazole (B147169) derivatives, a QSAR model was developed that showed a close correlation between the observed and predicted anti-inflammatory activity, confirming the robustness of the model. nih.gov

To develop a QSAR model for this compound, it would first need to be synthesized and tested along with a series of structurally related analogs to generate a dataset of biological activities. Molecular descriptors would then be calculated for each compound, and statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build the correlation model. nih.gov If an existing QSAR model for oxazolones is available, and this compound falls within its defined "applicability domain," its activity could be predicted directly.

Table 3: Examples of QSAR Studies on Oxazole and Related Heterocycles

| Compound Class | Biological Activity | QSAR Method | Key Descriptors/Findings |

|---|---|---|---|

| Oxazole/Oxadiazole Derivatives | Antileishmanial | 2D-QSAR, 4D-QSAR | 2D descriptors showed better correlation to bioactivity for this dataset. mdpi.com |

| 2,5-Disubstituted Benzoxazoles | Antibacterial (MRSA) | 2D-QSAR (Multivariable Regression) | The model determined activity contributions for substituent effects. nih.gov |

| Substituted 2-Phenyl-oxazoles | Anticancer | QSAR, Molecular Docking | Elucidated the relationship between the chemical constitution and biological activity. researchgate.net |

| 3,5-Disubstituted Isoxazoles | Anti-inflammatory | QSAR | Developed a predictive model with a strong correlation between observed and predicted activity. nih.gov |

| Coumarinolignoids | Immunomodulatory | QSAR (MLR) | Dipole moment, steric energy, and molar refractivity correlated with activity. nih.gov |

Machine Learning Applications in Chemical Research (e.g., Spectra Prediction, Property Prediction)

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties, reaction outcomes, and biological activities from structure alone. numberanalytics.comresearchgate.netmdpi.com These data-driven approaches can achieve accuracies comparable to quantum chemical calculations but at a fraction of the computational cost, making them ideal for high-throughput screening and design. frontiersin.org For a compound like this compound, ML can be applied in several impactful ways.

Spectra Prediction: A significant challenge in chemical analysis is the structural elucidation of novel compounds, which relies heavily on spectroscopic methods like Nuclear Magnetic Resonance (NMR). ML models, particularly deep neural networks, are now capable of predicting NMR and other spectra directly from a molecular graph.

A notable example is the DetaNet model, a deep learning framework that combines E(3)-equivariance with self-attention mechanisms to predict a wide range of molecular properties. researchgate.net In a demonstration of its capability, DetaNet was used to accurately predict the UV-Vis, ¹³C-NMR, and ¹H-NMR spectra for a set of organic molecules, including the structurally relevant compound 5-methoxy-1,3-oxazole-2-carbaldehyde . researchgate.netresearchgate.net The predicted spectra were nearly identical to those produced by computationally expensive Density Functional Theory (DFT) calculations. researchgate.net This demonstrates that a similar ML model could be readily applied to this compound to generate its predicted NMR spectra, aiding in its identification and characterization.

Property and Reactivity Prediction: Beyond spectra, ML models are proficient at predicting a host of other molecular characteristics.

Biological Activity: ML models are increasingly used to screen virtual libraries for drug discovery. In a study to identify new antiviral agents, predictive QSAR models for oxazole derivatives were developed using the Online Chemical Modeling Environment (OCHEM), leading to the successful identification of compounds with activity against Varicella zoster virus. nih.gov

Physicochemical Properties: ML models can predict fundamental properties like solubility, melting point, and crystalline density from molecular structure, outperforming traditional methods in many cases. numberanalytics.commdpi.com

Reaction Selectivity: Predicting the outcome of chemical reactions is another key application. A Random Forest model was successfully trained to predict the regioselectivity of radical C-H functionalization in heterocycles by using computed properties of the isolated reactants as features. nih.govresearchgate.net This approach allows for rapid and reliable predictions without needing to calculate complex transition states. nih.gov

These applications show that ML offers a powerful, non-experimental route to characterize this compound. Its NMR spectra, biological activities, and reactivity in various chemical transformations could all be predicted using established ML frameworks, thus guiding and accelerating its future synthesis and application.

Biological Activities and Mechanistic Insights of 2 Methyloxazol 5 Ol Derivatives Excluding Clinical Human Trials and Safety Data

Antimicrobial and Antifungal Activity Studies

The search for novel antimicrobial agents is a priority in the face of rising antibiotic resistance. umz.ac.irkab.ac.ug Oxazolone (B7731731) derivatives have been identified as a class of compounds with significant antimicrobial properties. umz.ac.ir

One prominent derivative, 4-benzylidene-2-methyl-oxazoline-5-one, has demonstrated notable antibacterial and anti-biofilm properties. umz.ac.irumz.ac.ir In vitro studies have shown that this compound exhibits both bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) effects against a range of Gram-positive and Gram-negative bacteria. umz.ac.ir

The compound was found to be highly sensitive against clinically isolated strains of P. aeruginosa and Proteus sp. umz.ac.ir Furthermore, it demonstrated efficacy against various strains of Staphylococcus aureus, a significant microorganism in clinical and nosocomial infections. umz.ac.ir The presence of 4-benzylidene-2-methyl-oxazoline-5-one also led to a reduction in the expression of the icaA gene, which is involved in biofilm formation. umz.ac.ir

| Bacterial Strain | Type | Inhibition Zone (mm) | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|---|---|

| Staphylococcus aureus PTCC 1112 | Gram-positive | 34 | 0.05 | 0.05 |

| Staphylococcus aureus (clinical) | Gram-positive | 20 | 0.05 | 0.05 |

| Staphylococcus epidermidis PTCC 1114 | Gram-positive | 15 | 0.1 | 0.1 |

| Micrococcus luteus PTCC 1110 | Gram-positive | 18 | 0.05 | 0.05 |

| Escherichia coli PTCC 1330 | Gram-negative | 15 | 0.8 | 0.8 |

| Pseudomonas aeruginosa (clinical) | Gram-negative | 12 | 1.6 | 1.6 |

| Proteus sp. (clinical) | Gram-negative | 14 | 1.6 | 3.2 |

Data sourced from Mortazavi et al., Journal of Genetic Resources, 2024. umz.ac.ir

The antifungal potential of 2-Methyloxazol-5-ol derivatives has also been investigated. Specifically, 4-benzylidene-2-methyl-oxazoline-5-one showed an antimicrobial effect against the eukaryotic yeast Candida albicans (PTCC 5011). umz.ac.ir This indicates that the biological activity of this class of compounds extends to pathogenic fungi.

Anti-inflammatory and Analgesic Research

Oxazolone derivatives have been synthesized and evaluated as potential anti-inflammatory and analgesic agents, with research focusing on their interaction with key enzymes in the inflammatory cascade. nih.govnih.gov

A key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. qu.edu.qa Research into novel oxazolone derivatives has revealed their potential as selective COX-2 inhibitors. nih.govnih.gov Selective inhibition of COX-2 is a desirable trait as it is the isoform primarily involved in inflammation, while the COX-1 isoform is involved in maintaining the gastric lining. qu.edu.qa

A series of novel oxazolone and imidazolone (B8795221) derivatives were synthesized and evaluated for their COX-1/COX-2 isozyme selectivity. nih.govnih.gov Several of these compounds showed good anti-inflammatory activities comparable to the reference drug celecoxib. nih.gov Notably, a p-methoxyphenyl derivative demonstrated promising activity and a COX-2 selectivity index better than that of celecoxib. nih.gov Molecular docking studies suggested that this enhanced activity and selectivity could be attributed to an additional alkyl interaction with the side pocket (His75) of the COX-2 enzyme. nih.gov

The anti-inflammatory and analgesic potential of oxazolone derivatives has been confirmed in preclinical animal models. The carrageenan-induced paw edema test, a standard model for evaluating acute inflammation, has been used to assess these compounds. qu.edu.qa In these studies, newly synthesized oxazole (B20620) derivatives demonstrated a significant reduction in paw edema, indicating potent anti-inflammatory effects. qu.edu.qa

The analgesic (pain-relieving) activity has been assessed using established pharmacological tests such as the acetic acid-induced writhing test and the hot plate test in mice. neuroquantology.comresearchgate.net Several oxazolone derivatives showed promising analgesic activity, with some compounds performing favorably when compared to the standard drug pentazocine. researchgate.net In one study, a derivative containing a benzene (B151609) sulfonamide moiety exhibited 100% protection in an analgesic activity assay. nih.gov

| Activity | Preclinical Model | Key Findings |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema | Oxazolone derivatives showed a pronounced reduction in paw volume, indicating significant anti-edema effects. qu.edu.qa |